molecular formula C19H22N2O3S B1677177 O-Demethyldeacetyldiltiazem CAS No. 84903-82-2

O-Demethyldeacetyldiltiazem

Cat. No.: B1677177
CAS No.: 84903-82-2
M. Wt: 358.5 g/mol
InChI Key: QYKYTLTVPBXRNC-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Deacetyl-O-demethyldiltiazem, also known as O-Demethyldeacetyldiltiazem, is a metabolite of Diltiazem . Diltiazem primarily targets calcium channels in cardiac and vascular smooth muscle . It inhibits the influx of calcium ions during depolarization .

Mode of Action

Deacetyl-O-demethyldiltiazem, like Diltiazem, likely works by inhibiting the calcium influx into cardiac and vascular smooth muscle during depolarization . This action results in the relaxation of these muscles, leading to vasodilation and a decrease in peripheral vascular resistance .

Biochemical Pathways

Diltiazem is metabolized in the liver through several pathways, with deacetylation, N-demethylation, and O-demethylation being the primary degradative steps . Deacetyl-O-demethyldiltiazem is one of the metabolites produced in these processes .

Pharmacokinetics

Diltiazem is well absorbed but undergoes first-pass metabolism after oral administration . It is extensively distributed, with 52 to 81 percent bound to serum protein, depending on the species studied . The metabolites, including Deacetyl-O-demethyldiltiazem, are excreted in urine and feces, indicating that biliary excretion occurs . There is some evidence for enterohepatic cycling .

Result of Action

The inhibition of calcium influx into cardiac and vascular smooth muscle by Deacetyl-O-demethyldiltiazem results in the relaxation of these muscles . This leads to vasodilation, a decrease in peripheral vascular resistance, and ultimately, a reduction in blood pressure .

Action Environment

The action, efficacy, and stability of Deacetyl-O-demethyldiltiazem can be influenced by various environmental factors. For instance, the rate of drug elimination is dependent on hepatic blood flow . Furthermore, the absorption, distribution, metabolism, and excretion of the drug can be affected by factors such as the individual’s liver function, age, sex, and presence of other medications .

Biochemical Analysis

Biochemical Properties

Deacetyl-O-demethyldiltiazem is metabolized in the liver through several pathways, including deacetylation, N-demethylation, and O-demethylation These metabolic processes involve interactions with various enzymes and proteins

Cellular Effects

It is known that diltiazem, the parent compound, inhibits the influx of calcium into cardiac and vascular smooth muscle during depolarization . This action is likely to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that diltiazem works by inhibiting the calcium influx into cardiac and vascular smooth muscle during depolarization . This suggests that Deacetyl-O-demethyldiltiazem may exert its effects at the molecular level through similar mechanisms.

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of Deacetyl-O-demethyldiltiazem in laboratory settings. It is known that diltiazem is rapidly eliminated in beagle dogs, with a relatively short half-life . This suggests that Deacetyl-O-demethyldiltiazem may also have a short half-life and high level of plasma clearance.

Dosage Effects in Animal Models

It is known that the area under the curve ratio of deacetyldiltiazem to diltiazem after oral dosing with diltiazem in rats was sevenfold higher than in humans . This suggests that there may be species-specific pharmacokinetics differences.

Metabolic Pathways

Deacetyl-O-demethyldiltiazem is metabolized in the liver through several pathways, including deacetylation, N-demethylation, and O-demethylation . These metabolic processes involve interactions with various enzymes and cofactors.

Transport and Distribution

It is known that diltiazem is extensively distributed, and 52 to 81 percent is bound to serum protein, depending on the species studied .

Subcellular Localization

It is known that diltiazem is readily absorbed from the gastrointestinal tract in mice and rats . This suggests that Deacetyl-O-demethyldiltiazem may also be readily absorbed and localized within specific cellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-Demethyldeacetyldiltiazem involves the O-demethylation and deacetylation of diltiazem. These reactions are typically mediated by cytochrome P450 enzymes, particularly CYP2D6 for O-demethylation and esterases for deacetylation .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the process likely involves the use of biocatalysts or chemical catalysts to achieve the necessary demethylation and deacetylation reactions under controlled conditions.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups.

    Reduction: Reduction reactions may target the carbonyl group in the benzothiazepine ring.

    Substitution: Substitution reactions can occur at the aromatic ring, particularly involving the hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitrating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

    Diltiazem: The parent compound, used as a calcium channel blocker.

    Deacetyl diltiazem: Another metabolite of diltiazem, formed through deacetylation.

    O-Demethyl diltiazem: Formed through O-demethylation of diltiazem.

Uniqueness: O-Demethyldeacetyldiltiazem is unique due to its dual modification (O-demethylation and deacetylation) compared to other metabolites of diltiazem. This dual modification likely affects its pharmacological properties, making it a valuable compound for studying the metabolism and action of diltiazem.

Properties

IUPAC Name

5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-20(2)11-12-21-15-5-3-4-6-16(15)25-18(17(23)19(21)24)13-7-9-14(22)10-8-13/h3-10,17-18,22-23H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYKYTLTVPBXRNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80276923, DTXSID401115561
Record name 5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80276923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[2-(Dimethylamino)ethyl]-2,3-dihydro-3-hydroxy-2-(4-hydroxyphenyl)-1,5-benzothiazepin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401115561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33286-23-6, 84903-82-2
Record name 5-[2-(Dimethylamino)ethyl]-2,3-dihydro-3-hydroxy-2-(4-hydroxyphenyl)-1,5-benzothiazepin-4(5H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33286-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80276923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[2-(Dimethylamino)ethyl]-2,3-dihydro-3-hydroxy-2-(4-hydroxyphenyl)-1,5-benzothiazepin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401115561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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